Cas no 68420-92-8 (6-Methyl-8-nitroquinoline)

6-Methyl-8-nitroquinoline is a nitro-substituted quinoline derivative characterized by its methyl group at the 6-position and a nitro group at the 8-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical agents. Its nitro group enhances reactivity, facilitating further functionalization through reduction or substitution reactions. The methyl group contributes to steric and electronic modulation, influencing regioselectivity in subsequent transformations. The compound is valued for its stability under standard conditions and its utility in constructing complex molecular architectures. It is commonly employed in medicinal chemistry research and as a building block for agrochemical and material science applications.
6-Methyl-8-nitroquinoline structure
6-Methyl-8-nitroquinoline structure
Product Name:6-Methyl-8-nitroquinoline
CAS No:68420-92-8
MF:C10H8N2O2
MW:188.182722091675
CID:1088788
PubChem ID:96443
Update Time:2025-09-28

6-Methyl-8-nitroquinoline Chemical and Physical Properties

Names and Identifiers

    • 6-Methyl-8-nitroquinoline
    • 6-Methyl-8-nitro-chinolin
    • 6-methyl-8-nitro-quinoline
    • Quinoline,6-methyl-8-nitro
    • DTXSID1071531
    • AKOS006320732
    • NSC-74535
    • APXIIWAJZKHFIV-UHFFFAOYSA-N
    • NSC 74535
    • SCHEMBL2472343
    • Quinoline, 6-methyl-8-nitro-
    • 68420-92-8
    • NSC74535
    • DS-012411
    • DTXCID2045991
    • Inchi: 1S/C10H8N2O2/c1-7-5-8-3-2-4-11-10(8)9(6-7)12(13)14/h2-6H,1H3
    • InChI Key: APXIIWAJZKHFIV-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CC(C)=CC2=CC=CN=C21)=O

Computed Properties

  • Exact Mass: 188.05900
  • Monoisotopic Mass: 188.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 58.7Ų

Experimental Properties

  • PSA: 58.71000
  • LogP: 2.97460

6-Methyl-8-nitroquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 6-Methyl-8-nitroquinoline

Introduction to 6-Methyl-8-nitroquinoline (CAS No. 68420-92-8) and Its Emerging Applications in Chemical Biology

6-Methyl-8-nitroquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 68420-92-8, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by a quinoline core with a methyl substituent at the 6-position and a nitro group at the 8-position, exhibits unique structural and electronic properties that make it a valuable scaffold for developing novel bioactive molecules.

The quinoline scaffold is a well-established motif in medicinal chemistry, with numerous derivatives demonstrating pharmacological activity across various therapeutic domains. The introduction of electron-withdrawing groups such as the nitro group at the 8-position of 6-methyl-8-nitroquinoline modulates its electronic properties, enhancing its potential for interactions with biological targets. This modification has been strategically employed to fine-tune the compound's reactivity and binding affinity, making it a promising candidate for further exploration.

In recent years, 6-methyl-8-nitroquinoline has been investigated for its potential applications in anticancer research. Quinoline derivatives are known for their ability to interfere with critical cellular processes, including DNA replication and transcription. The nitro group in 6-methyl-8-nitroquinoline serves as a handle for further functionalization, enabling the synthesis of more complex derivatives with enhanced biological activity. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are overexpressed in cancer cells.

Moreover, the structural features of 6-methyl-8-nitroquinoline make it an attractive candidate for developing antimicrobial agents. The quinoline ring system is known to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The presence of the nitro group further enhances its antimicrobial properties by increasing its lipophilicity and facilitating cell membrane penetration. Recent research has highlighted the compound's efficacy against multidrug-resistant bacterial strains, positioning it as a potential alternative to conventional antibiotics.

Another emerging area of interest for 6-methyl-8-nitroquinoline is its role in neurodegenerative disease research. Quinoline derivatives have shown promise in mitigating oxidative stress and inflammation, which are key pathological features of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. The nitro group in 6-methyl-8-nitroquinoline can be exploited to develop radical-scavenging agents that protect neuronal cells from damage caused by reactive oxygen species. Ongoing studies are exploring its potential as a neuroprotective agent in preclinical models.

The synthesis of 6-methyl-8-nitroquinoline involves multi-step organic transformations that highlight its synthetic versatility. The process typically begins with the nitration of a suitable precursor, followed by functional group interconversion to introduce the methyl substituent at the 6-position. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.

In conclusion, 6-methyl-8-nitroquinoline (CAS No. 68420-92-8) represents a fascinating compound with diverse biological activities and therapeutic potential. Its unique structural features, combined with its synthetic accessibility, make it an invaluable tool for researchers exploring new frontiers in chemical biology and drug discovery. As our understanding of its mechanisms of action continues to evolve, this compound is poised to play a significant role in the development of next-generation therapeutics.

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